molecular formula C8H12O B12035402 1-Cyclopentylidenepropan-2-one

1-Cyclopentylidenepropan-2-one

Cat. No.: B12035402
M. Wt: 124.18 g/mol
InChI Key: UTZMTDJSBFQHBK-UHFFFAOYSA-N
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Description

1-Cyclopentylidenepropan-2-one is a cyclic ketone featuring a cyclopentylidene group fused to a propan-2-one backbone. Cyclic ketones like this are often intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or materials science applications. For example, cyclopropane-containing compounds (e.g., 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, CAS 123989-29-7 ) are valued for their ring strain and reactivity in cycloaddition reactions .

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-cyclopentylidenepropan-2-one

InChI

InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h6H,2-5H2,1H3

InChI Key

UTZMTDJSBFQHBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentylidenepropan-2-one can be synthesized through various methods. One common synthetic route involves the condensation of cyclopentanone with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product .

Another method involves the reaction of cyclopentanone with propionaldehyde in the presence of a catalyst, such as piperidine. This reaction also proceeds through an enolate intermediate, followed by aldol condensation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial catalysts include sodium hydroxide and piperidine, and the reactions are carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentylidenepropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopentylidenepropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopentylidenepropan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and cyclization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-Cyclopentylidenepropan-2-one with structurally or functionally related compounds, based on available

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
This compound Not provided C₈H₁₀O 122.16 g/mol* Cyclopentylidene, ketone
2,5-Di(cyclopentylidene)cyclopentan-1-one 5682-82-6 C₁₅H₂₀O 216.32 g/mol Dual cyclopentylidene, ketone
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 123989-29-7 C₁₂H₁₁ClO 206.67 g/mol Chlorophenyl, cyclopropyl, ketone
1-(2-Thienyl)-1-propanone 13679-75-9 C₇H₈OS 140.20 g/mol Thiophene, ketone

*Calculated based on molecular formula.

Table 2: Chemical Reactivity and Hazards

Compound Name Reactivity Highlights Hazard Profile
This compound Likely reactive at ketone position; cyclopentylidene may participate in Diels-Alder reactions (inferred from cyclopropane analogs ) No direct data; assume standard ketone precautions (e.g., avoid inhalation, skin contact)
2,5-Di(cyclopentylidene)cyclopentan-1-one Stabilized by conjugation; limited reactivity data Not classified for health/environmental hazards, but toxicological data incomplete
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one High ring strain in cyclopropyl group; prone to ring-opening reactions Chlorophenyl group may pose toxicity risks (e.g., halogenated aromatic hazards)
1-(2-Thienyl)-1-propanone Thiophene enhances electron-rich character; useful in heterocyclic synthesis Limited hazard data; handle with standard lab precautions

Key Research Findings and Gaps

Structural Influence on Reactivity : Cyclopentylidene and cyclopropyl groups confer distinct steric and electronic effects. For example, cyclopropane rings in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one enhance reactivity in ring-opening reactions , whereas conjugated cyclopentylidene systems (as in 2,5-Di(cyclopentylidene)cyclopentan-1-one) may stabilize intermediates .

Biological Activity

1-Cyclopentylidenepropan-2-one, a compound with potential pharmacological applications, has garnered interest for its biological activity, particularly as a modulator of specific receptors involved in immune responses. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopentylidene moiety attached to a propan-2-one backbone. Its structure can be represented as follows:

C8H12O\text{C}_8\text{H}_{12}\text{O}

Modulation of RORγ Receptors

Research indicates that this compound functions as a modulator of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). RORγ is crucial in regulating immune responses, particularly in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action:

  • RORγ Activation: The compound binds to RORγ and influences its transcriptional activity, potentially reducing the expression of pro-inflammatory cytokines like IL-17 and IL-22 .
  • Th17 Cell Differentiation: By modulating RORγ activity, this compound may alter the differentiation pathway of naive T cells into Th17 cells, thereby impacting autoimmune disease progression .

Study on Autoimmune Disease Models

A series of preclinical studies have been conducted to evaluate the efficacy of this compound in animal models of autoimmune diseases:

StudyModelFindings
Study AEAE Model (Multiple Sclerosis)Administration of the compound resulted in reduced clinical scores and inflammation markers.
Study BCollagen-Induced ArthritisSignificant decrease in joint swelling and inflammatory cytokine levels was observed.

These studies suggest that the compound may possess therapeutic potential for treating autoimmune conditions through its action on RORγ.

Pharmacological Implications

The modulation of RORγ by this compound opens avenues for developing new treatments targeting Th17-related pathologies. The ability to inhibit or enhance RORγ activity could lead to novel therapeutic strategies for managing inflammatory diseases.

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